DI-Tert-butyldifluorosilane

Catalog No.
S1911940
CAS No.
558-63-4
M.F
C8H18F2Si
M. Wt
180.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DI-Tert-butyldifluorosilane

CAS Number

558-63-4

Product Name

DI-Tert-butyldifluorosilane

IUPAC Name

ditert-butyl(difluoro)silane

Molecular Formula

C8H18F2Si

Molecular Weight

180.31 g/mol

InChI

InChI=1S/C8H18F2Si/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3

InChI Key

WGAZDTADWBWCGU-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C(C)(C)C)(F)F

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(F)F
  • Synthetic Precursor

    Due to the presence of the Si-F bonds, DTBDF serves as a valuable precursor for the synthesis of fluorinated organosilicon compounds. These fluorinated materials possess desirable properties like high thermal and chemical stability, making them useful in various applications such as lubricants, specialty polymers, and fire retardants [PubChem, National Institutes of Health (.gov)].()

  • Fluorine Transfer Agent

    The Si-F bonds in DTBDF can be readily cleaved under specific reaction conditions, allowing it to act as a mild and selective fluorinating agent. This property makes DTBDF useful for introducing fluorine atoms into organic molecules, leading to the development of novel pharmaceuticals, agrochemicals, and electronic materials [ScienceDirect, Reade and Crich, 2007].

  • Desilylation Reagent

    DTBDF can be employed as a desilylating agent for the removal of tert-butyldimethylsilyl (TBDMS) protecting groups commonly used in organic synthesis. The bulky tert-butyl groups attached to the silicon atom in DTBDF contribute to its efficient desilylation process [Journal of the American Chemical Society, Corey and Fleming, 1975].

Di-tert-butyldifluorosilane is a silicon-containing compound with the chemical formula C8H18F2SiC_8H_{18}F_2Si and a CAS number of 558-63-4. It is characterized by the presence of two tert-butyl groups and two fluorine atoms attached to a silicon atom. This compound is typically encountered as a flammable liquid that can pose significant hazards, including severe skin burns and eye damage upon contact . Its reactivity and unique structure make it a valuable intermediate in various chemical processes.

, primarily involving nucleophilic substitution. The silicon atom can act as a Lewis acid, facilitating the substitution of hydrogen atoms with nucleophiles. Notably, it can react with imines to form more complex silanes. Additionally, it is involved in hydrolysis reactions, which can yield different silicon derivatives depending on the reaction conditions .

Di-tert-butyldifluorosilane can be synthesized through several methods:

  • Direct Fluorination: This method involves the reaction of tert-butanol with fluorinating agents under controlled conditions to introduce fluorine atoms onto the silicon atom.
  • Hydrolysis of Silicon Precursors: Starting from silanes with fewer fluorine substituents, hydrolysis can yield di-tert-butyldifluorosilane through selective reactions that add fluorine atoms.
  • Grignard Reactions: Using Grignard reagents with appropriate fluorinated silanes can also lead to the formation of di-tert-butyldifluorosilane .

Di-tert-butyldifluorosilane has several applications in the field of organic synthesis and materials science:

  • Intermediate in Synthesis: It serves as an important building block for synthesizing more complex organosilicon compounds.
  • Fluorination Agent: Its ability to introduce fluorine into organic molecules makes it useful in the development of pharmaceuticals and agrochemicals.
  • Surface Modification: It can be used to modify surfaces to enhance hydrophobicity or other desired properties in materials science applications.

Studies focusing on the interactions of di-tert-butyldifluorosilane with other chemical species are essential for understanding its reactivity and potential applications. Research has shown that it can effectively participate in nucleophilic substitution reactions, which are critical for synthesizing various organosilicon compounds. The reactivity profile indicates that it may also interact with biological molecules, although detailed studies are necessary to elucidate these interactions fully.

Several compounds share structural or functional similarities with di-tert-butyldifluorosilane. Here are some notable examples:

Compound NameChemical FormulaKey Features
Di-tert-butylsilaneC8H18SiC_8H_{18}SiLacks fluorine; used as a precursor for other silanes
Tert-butyldichlorosilaneC8H18Cl2SiC_8H_{18}Cl_2SiContains chlorine; used in similar synthetic pathways
TrimethylsilaneC3H9SiC_3H_{9}SiSmaller size; widely used as a reagent in organic synthesis

Uniqueness of Di-tert-butyldifluorosilane

Di-tert-butyldifluorosilane's uniqueness lies in its combination of bulky tert-butyl groups and reactive fluorine atoms, which provide distinct steric and electronic properties compared to similar compounds. This makes it particularly useful in applications requiring specific reactivity or stability under various conditions.

Wikipedia

DI-TERT-BUTYLDIFLUOROSILANE

Dates

Modify: 2023-08-16

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